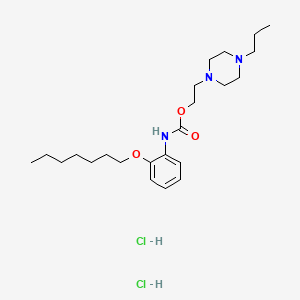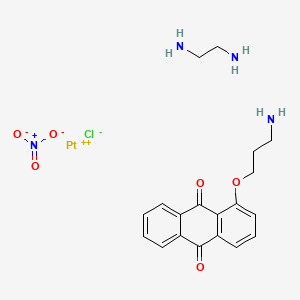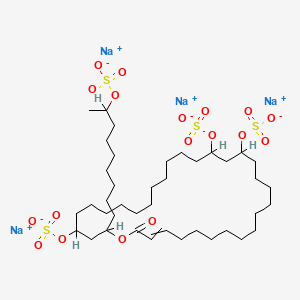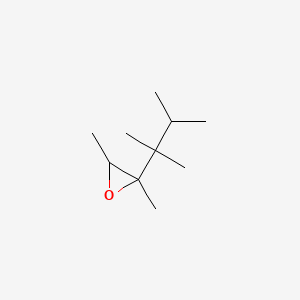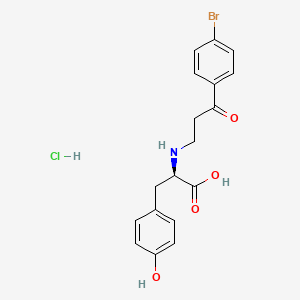
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a bromophenyl group attached to the tyrosine backbone, which significantly alters its chemical properties and potential applications. This compound is often used in scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride typically involves the following steps:
Condensation: The brominated tyrosine is then reacted with a propyl group containing a ketone functionality.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form different functional groups.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of bromophenyl carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance binding affinity and selectivity, leading to altered biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar structural features but different biological activity.
4-Bromophenylalanine: Another brominated amino acid with distinct reactivity and applications.
Uniqueness
D-Tyrosine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is unique due to its specific combination of a bromophenyl group and a ketone functionality, which imparts unique chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
85975-21-9 |
|---|---|
Molecular Formula |
C18H19BrClNO4 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(2R)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H18BrNO4.ClH/c19-14-5-3-13(4-6-14)17(22)9-10-20-16(18(23)24)11-12-1-7-15(21)8-2-12;/h1-8,16,20-21H,9-11H2,(H,23,24);1H/t16-;/m1./s1 |
InChI Key |
BITAHSYPRZJGEE-PKLMIRHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


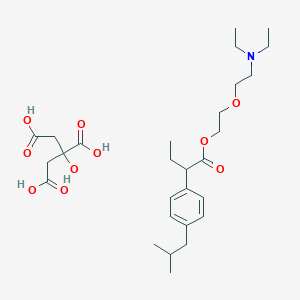
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)



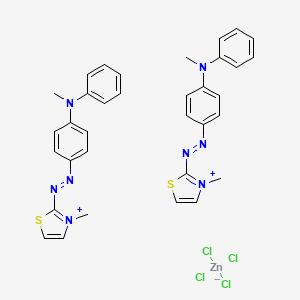
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)

